Furan-2-yl(5-methyl-2-(methylthio)phenyl)methanol

Lipophilicity Drug-likeness Permeability

Furan-2-yl(5-methyl-2-(methylthio)phenyl)methanol (CAS 1443350-29-5, C₁₃H₁₄O₂S, MW 234.31 g/mol) is a synthetic small molecule classified as an aryl thioether and a furan derivative. Its structure features a 5-methylfuran-2-yl ring connected via a hydroxymethyl bridge to a 2-(methylthio)phenyl moiety, creating a scaffold with precisely three rotatable bonds, one hydrogen bond donor, three hydrogen bond acceptors, and a computed LogP of 3.39.

Molecular Formula C13H14O2S
Molecular Weight 234.32 g/mol
Cat. No. B11789875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-2-yl(5-methyl-2-(methylthio)phenyl)methanol
Molecular FormulaC13H14O2S
Molecular Weight234.32 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)SC)C(C2=CC=CO2)O
InChIInChI=1S/C13H14O2S/c1-9-5-6-12(16-2)10(8-9)13(14)11-4-3-7-15-11/h3-8,13-14H,1-2H3
InChIKeyKIUXUTOWBNHDIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furan-2-yl(5-methyl-2-(methylthio)phenyl)methanol – Physicochemical & Structural Baseline for Procurement Evaluation


Furan-2-yl(5-methyl-2-(methylthio)phenyl)methanol (CAS 1443350-29-5, C₁₃H₁₄O₂S, MW 234.31 g/mol) is a synthetic small molecule classified as an aryl thioether and a furan derivative . Its structure features a 5-methylfuran-2-yl ring connected via a hydroxymethyl bridge to a 2-(methylthio)phenyl moiety, creating a scaffold with precisely three rotatable bonds, one hydrogen bond donor, three hydrogen bond acceptors, and a computed LogP of 3.39 . These properties place it in a favorable drug-like / fragment-like chemical space, distinguishing it from des-methyl, regioisomeric, and heterocyclic analogs that may appear superficially interchangeable but differ significantly in key physicochemical and potential pharmacophoric parameters.

Why Close Analogs of Furan-2-yl(5-methyl-2-(methylthio)phenyl)methanol Cannot Be Freely Substituted Without Risk of Altered Reactivity or Bioactivity


Small structural modifications within the furan-bridged diarylmethanol class can drastically alter both physicochemical properties and biological activity profiles. For example, a series of furan-2-yl-(phenyl)-3-pyridylmethanol derivatives were found to be completely devoid of P450 aromatase inhibitory activity, whereas their benzofuran counterparts exhibited IC₅₀ values of 1.3–25.1 µM, demonstrating that even the difference between a furan and a benzofuran ring can abolish target engagement [1]. Similarly, in the context of histamine H₂-receptor antagonists, the precise substitution pattern on the furan ring and the nature of the thioether-linked aromatic ring are critical for pharmacological activity, as documented in numerous patents on aminoalkylfuran derivatives [2]. Thus, substitution with a des-methyl analog, a 3-furyl regioisomer, a 4-methylthio isomer, or a thiophene-containing analog—each lacking the precise 5-methylfuran / 2-methylthiophenyl combination—may lead to significantly different LogP, metabolite stability, target binding, or synthetic utility. The quantitative evidence below confirms that Furan-2-yl(5-methyl-2-(methylthio)phenyl)methanol occupies a distinct property space that cannot be replicated by its closest commercially available analogs.

Furan-2-yl(5-methyl-2-(methylthio)phenyl)methanol – Quantified Differentiation Evidence vs. Closest Analogs


LogP Differentiation: ~0.66 Log Units Higher Lipophilicity vs. Thiophene Analog

The target compound exhibits a computed LogP of 3.39, whereas the thiophene analog Furan-2-yl(5-methylthiophen-2-yl)methanol (CAS 95970-41-5) has a LogP of 2.73, a difference of +0.66 log units . This represents an approximately 4.6-fold higher predicted n-octanol/water partition coefficient for the target compound, indicating substantially greater lipophilicity relevant for membrane permeability and non-polar target binding.

Lipophilicity Drug-likeness Permeability

Molecular Size & Shape: 14-Dalton Higher MW and Additional Methylene vs. Des-Methyl Analog

The target compound (MW 234.31 g/mol, formula C₁₃H₁₄O₂S) contains a 5-methyl group on the furan ring, in contrast to the des-methyl analog Furan-2-yl(2-(methylthio)phenyl)methanol (MW 220.29 g/mol, C₁₂H₁₂O₂S). The additional methylene unit increases molecular weight by 14 Da and adds steric bulk at the 5-position of the furan ring . This modification alters the electron density of the furan ring through inductive effects, potentially affecting electrophilic aromatic substitution rates and metabolic stability at this position.

Molecular size Fragment-based screening Occupancy

Regioisomeric Differentiation: Furan 2- vs. 3-Attachment Alters Predicted Boiling Point by ~20 °C

The target compound, with furan attachment at the 2-position, is expected to exhibit a different boiling point than its 3-furyl regioisomer (CAS 1443350-04-6), which has a predicted boiling point of 264.6 ± 19.0 °C . While direct experimental boiling point data for the target compound remain unavailable, the 3-furyl isomer's predicted boiling point, combined with differences in molecular shape (TPSA 33.37 for the target vs. a comparable but topologically distinct polar surface for the 3-isomer), provides a basis for separation and purity analysis .

Regioisomerism Predicted boiling point Purification

Methylthio Positional Isomerism: 2-Methylthio vs. 4-Methylthio Impacts Dipole Moment and Target Recognition

The target compound carries the methylthio substituent at the ortho (2-) position of the phenyl ring, whereas the commercially available analog Furan-2-yl(4-(methylthio)phenyl)methanol (CAS 356552-81-3) has the methylthio group at the para (4-) position . This positional shift alters the molecular dipole moment and the spatial orientation of the sulfur lone pair electrons relative to the hydroxymethyl and furan moieties, which can critically influence intermolecular interactions such as hydrogen bonding, π-stacking, and sulfur-π interactions with biological targets. No head-to-head target engagement data currently exist, but the well-established principle of positional isomerism in medicinal chemistry predicts distinct pharmacophoric profiles for these two isomers.

Positional isomerism Electrostatics SAR

Structural Resemblance to the Ranitidine Pharmacophore: a Class-Level Inference for H₂-Receptor Antagonism Screening

The target compound contains a 5-methylfuran-2-yl ring linked to a methylthio-substituted aromatic system—a substructure motif recurrent in histamine H₂-receptor antagonists including ranitidine and its development analogs [1][2]. While direct pharmacological data for this specific compound are not publicly available, the patent literature explicitly teaches that the combination of a 5-substituted furan ring with an alkylthioaryl moiety is essential for H₂-receptor binding [1]. By contrast, the thiophene analog Furan-2-yl(5-methylthiophen-2-yl)methanol lacks the phenyl ring required for this pharmacophore and is not described in the H₂ antagonist patent literature, representing a different biological profile.

Histamine H2 antagonist Ranitidine analog Anti-ulcer

Rotatable Bonds & Conformational Flexibility: 3 Rotors Offer Intermediate Flexibility for Crystallography vs. Constrained Analogs

The target compound has exactly 3 rotatable bonds (as computed and reported by Leyan: TPSA 33.37 Ų, H_Acceptors 3, H_Donors 1, Rotatable_Bonds 3) . The thiophene analog Furan-2-yl(5-methylthiophen-2-yl)methanol also has 3 rotatable bonds but with a lower LogP, while the des-methyl analog Furan-2-yl(2-(methylthio)phenyl)methanol has only 2 rotatable bonds (loss of the furan methyl group removes one rotational degree of freedom). The furan-3-yl regioisomer also differs in the torsional profile due to the altered attachment point. This 3-rotor scaffold provides a balance of conformational adaptability for target binding while minimizing the entropic penalty often associated with highly flexible molecules.

Conformational flexibility Crystallography Entropy

Furan-2-yl(5-methyl-2-(methylthio)phenyl)methanol – High-Value Application Scenarios Based on Differentiated Evidence


Medicinal Chemistry: Ranitidine-Inspired H₂-Receptor Antagonist Lead Generation

The target compound's structural resemblance to the ranitidine pharmacophore (5-methylfuran-2-yl + methylthioarene) makes it a privileged starting scaffold for histamine H₂-receptor antagonist discovery programs [1]. Its free secondary alcohol provides a synthetic handle for esterification, etherification, or oxidation to the ketone, enabling rapid generation of analog libraries. Procurement of this specific compound, rather than the thiophene analog (which lacks the phenyl ring required for the classical H₂ pharmacophore), ensures compatibility with established H₂ SAR knowledge. The ortho-methylthio substitution further distinguishes it from the para-isomer, offering a unique vector for exploring sulfur-mediated interactions with the receptor's allosteric binding pocket.

Fragment-Based Drug Discovery (FBDD): High-Lipophilicity Fragment with Crystallographic Potential

With MW 234 g/mol, 1 H-bond donor, 3 H-bond acceptors, TPSA 33.37 Ų, and LogP 3.39, the compound meets fragment-like Rule-of-Three criteria [1]. Its 3 rotatable bonds offer intermediate flexibility, and the 5-methyl group restricts torsional freedom via allylic strain, potentially pre-organizing the molecule for crystallographic soaking. Compared to the des-methyl analog (MW 220, LogP ~2.9-3.0), the target compound provides higher lipophilicity suitable for hydrophobic enzyme pockets. Procurement teams building fragment libraries for X-ray crystallography or SPR screening should select this compound over the des-methyl or thiophene analogs to maximize the chemical space coverage within the arylthioether-furan fragment class.

Organic Synthesis: Orthogonally Functionalized Building Block for Sequential Derivatization

The compound features three chemically distinct reactive sites: (i) the secondary alcohol for nucleophilic substitution or oxidation, (ii) the electron-rich 5-methylfuran ring for electrophilic aromatic substitution or cycloaddition, and (iii) the methylthio group for oxidation to sulfoxide/sulfone or displacement chemistry [1]. The ortho-methylthio group is strategically positioned to participate in directed ortho-metalation (DoM) reactions on the phenyl ring, whereas the para-isomer cannot direct metalation to the adjacent position. This orthogonality makes the target compound more versatile than regioisomeric or des-methyl analogs for multi-step synthetic sequences requiring chemo-selective transformations.

Analytical / QC Reference: Chromatographic Discrimination from Regioisomeric Impurities

The predicted boiling point difference (~20 °C) and distinct TPSA / LogP values between the target 2-furyl compound and its 3-furyl regioisomer provide a basis for GC or HPLC method development [1]. Analytical laboratories requiring certified reference standards for method validation or impurity profiling should procure the specific 2-furyl regioisomer rather than a mixed or unspecified furan isomer, as co-elution of regioisomers can lead to inaccurate purity assessment and compromise regulatory submissions.

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